N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
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Overview
Description
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is a complex organic compound that features a cyclopropyl group, an indene moiety, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Oxirane Ring: The oxirane ring is typically formed through an epoxidation reaction, using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Similar structure but lacks the oxirane ring.
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)propionamide: Similar structure with a propionamide group instead of the oxirane ring.
N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)butyramide: Similar structure with a butyramide group.
Uniqueness
The presence of the oxirane ring in N-Cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide makes it unique compared to its analogs. The oxirane ring imparts additional reactivity, allowing the compound to participate in a wider range of chemical reactions and potentially enhancing its biological activity.
Properties
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(14-9-18-14)16(11-6-7-11)13-8-5-10-3-1-2-4-12(10)13/h1-4,11,13-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBWAMRJCHDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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